Isopropyl 2,6-dichloroisonicotinate
Overview
Description
Isopropyl 2,6-dichloroisonicotinate is a chemical compound with the molecular formula C9H9Cl2NO2. It is an ester derivative of 2,6-dichloroisonicotinic acid, which is known for its applications in plant protection and as an elicitor of plant defense mechanisms . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Isopropyl 2,6-dichloroisonicotinate primarily targets the immune system of plants . It acts as an elicitor, a substance that stimulates the immune system of plants, making them resistant to infections even before the first symptoms appear .
Mode of Action
The compound interacts with its targets by imitating the plant-pathogen interaction . This interaction initiates a natural plant defense mechanism known as systemic acquired resistance (SAR) . SAR is a broad-spectrum action against pathogens .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the systemic acquired resistance (SAR) phenomena . SAR is a natural plant defense mechanism developed by plants through the evolutionary process . The occurrence of SAR is initiated after a pathogen attack or artificially by compounds like this compound .
Result of Action
The molecular and cellular effects of this compound’s action result in the induction of plants’ natural resistance . The compound has been shown to have high biological activity as a SAR inducer . Its derivatives have been investigated and found to induce higher biological activity, leading to 93-97% of plants’ natural resistance induction at the tested dose .
Biochemical Analysis
Biochemical Properties
Isopropyl 2,6-dichloroisonicotinate plays a significant role in biochemical reactions, particularly in the induction of plant immune responses. It interacts with various enzymes, proteins, and other biomolecules to stimulate the plant’s natural defense mechanisms. For instance, it has been shown to interact with salicylic acid pathways, enhancing the plant’s resistance to pathogens . The compound’s interaction with these biomolecules involves binding to specific receptors, leading to the activation of downstream signaling pathways that bolster the plant’s immune system.
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. In plant cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to activate systemic acquired resistance (SAR) in plants, a defense mechanism that provides long-lasting protection against a broad spectrum of pathogens . This activation involves changes in gene expression that lead to the production of pathogenesis-related proteins and other defensive compounds.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an elicitor, mimicking pathogen attack and triggering the plant’s immune response. The compound binds to receptors on the plant cell surface, leading to the activation of signaling cascades that result in the expression of defense-related genes . This process includes the inhibition or activation of various enzymes, ultimately enhancing the plant’s ability to resist infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable for extended periods, allowing for sustained activation of plant immune responses . Over time, the compound may degrade, leading to a gradual decline in its efficacy. Long-term studies have indicated that continuous exposure to the compound can result in enhanced resistance to pathogens, even after the compound has degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces plant immune responses without causing adverse effects. At higher doses, it may exhibit phytotoxicity, leading to detrimental effects on plant health . Threshold effects have been observed, where a minimum concentration is required to elicit a significant immune response. Toxic or adverse effects at high doses include chlorosis and necrosis in plants, indicating the importance of optimizing dosage for practical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways within plant cells. It interacts with enzymes and cofactors that are part of the salicylic acid pathway, leading to the production of defense-related metabolites . The compound’s involvement in these pathways results in changes in metabolic flux and metabolite levels, contributing to the overall enhancement of the plant’s immune system. Additionally, the compound may influence other secondary metabolic pathways, further bolstering the plant’s defense mechanisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported through the plant’s vascular system, reaching various tissues where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement and localization within the plant. The compound’s distribution is essential for ensuring that it reaches target cells and tissues, enabling a comprehensive immune response.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its effective participation in defense-related processes. The subcellular localization of the compound is crucial for its role as an elicitor of plant immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2,6-dichloroisonicotinate can be synthesized through esterification of 2,6-dichloroisonicotinic acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dichloroisonicotinic acid and isopropanol.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, which react with the chlorine atoms under mild to moderate conditions.
Major Products Formed
Hydrolysis: 2,6-dichloroisonicotinic acid and isopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 2,6-dichloroisonicotinate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: Acts as an elicitor of plant defense mechanisms, enhancing the plant’s resistance to pathogens.
Industry: Used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroisonicotinic Acid: The parent compound of isopropyl 2,6-dichloroisonicotinate, known for its role in plant defense.
Acibenzolar-S-methyl: Another synthetic elicitor used in plant protection.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid. This modification can influence its solubility, reactivity, and overall effectiveness as an elicitor .
Properties
IUPAC Name |
propan-2-yl 2,6-dichloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-7(10)12-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXYWVNGWNRZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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